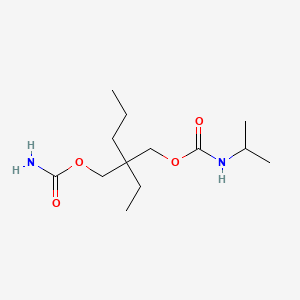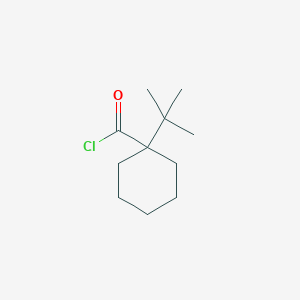
1-tert-Butylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cyclohexane derivatives It features a tert-butyl group attached to the cyclohexane ring and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-tert-butylcyclohexanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1-tert-Butylcyclohexanol+SOCl2→1-tert-Butylcyclohexane-1-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-tert-butylcyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) proceeds readily at room temperature.
Reduction: The reduction reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 1-tert-Butylcyclohexane-1-carboxylic acid.
Reduction: 1-tert-Butylcyclohexanol.
Aplicaciones Científicas De Investigación
1-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-tert-butylcyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
1-tert-Butylcyclohexane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-tert-Butylcyclohexanol: The alcohol derivative, which is less reactive than the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxylic acid: The carboxylic acid derivative, formed through hydrolysis of the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxamide: The amide derivative, formed through nucleophilic substitution with amines.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
35618-41-8 |
|---|---|
Fórmula molecular |
C11H19ClO |
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
1-tert-butylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3 |
Clave InChI |
AUNSXFRRWBYYGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(CCCCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
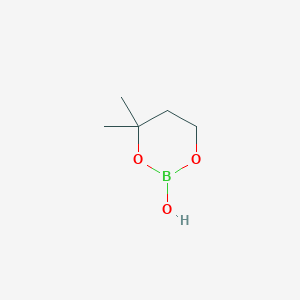
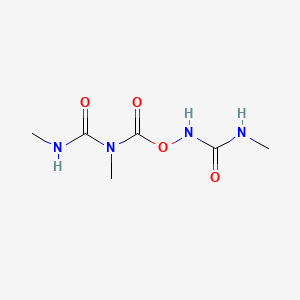
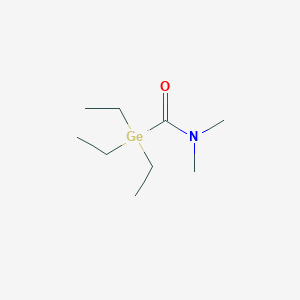
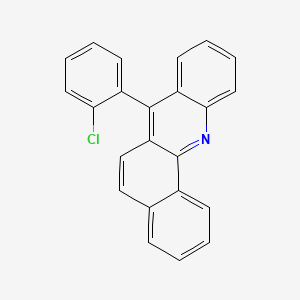

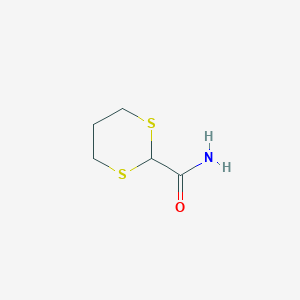
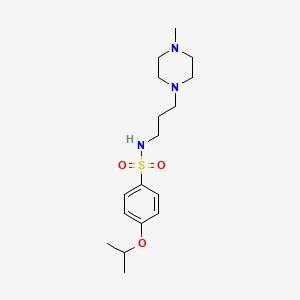
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
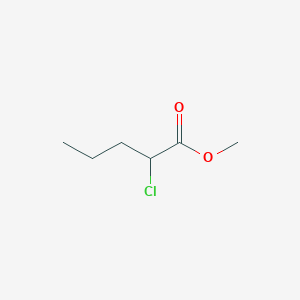
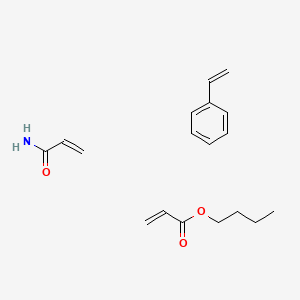
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
